
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate
Vue d'ensemble
Description
3-(Methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MQC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to possess a range of biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate in lab experiments is its low toxicity and high solubility in aqueous solutions. This makes it easier to administer the compound to cells and animals without causing any adverse effects. However, one of the limitations of using 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate in lab experiments is its limited availability and high cost. The synthesis of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate is a complex process that requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound in large quantities.
Orientations Futures
There are several future directions for research on 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate. One area of research could be to investigate the potential of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate the potential of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate as a chemopreventive agent for the prevention of cancer. Furthermore, future research could focus on identifying the exact molecular targets of 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate and elucidating its mechanism of action in more detail.
Applications De Recherche Scientifique
3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-thiophen-2-ylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-22(25)16-7-4-6-15(12-16)14-28-23(26)18-13-20(21-10-5-11-29-21)24-19-9-3-2-8-17(18)19/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNBOXRNGFQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)benzyl 2-(2-thienyl)-4-quinolinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



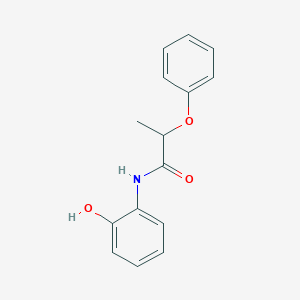
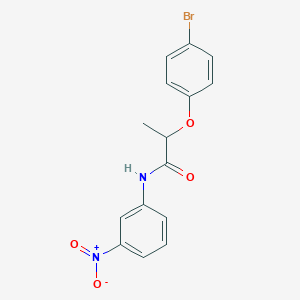
![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)
![4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112660.png)
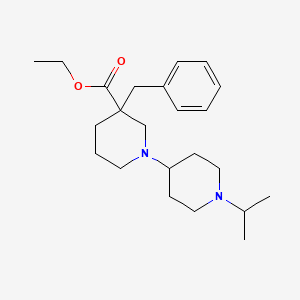
![N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine](/img/structure/B4112669.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B4112677.png)
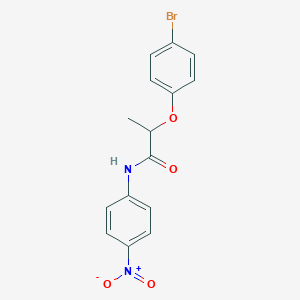

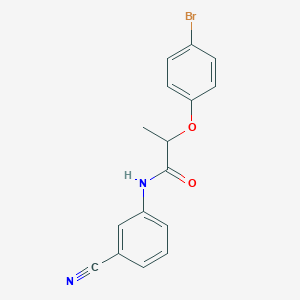
![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)
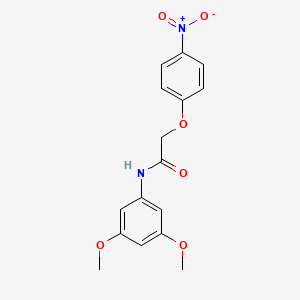

![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4112734.png)